Ethyl 2,4-dihydroxy-6-tridecylbenzoate
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Overview
Description
Ethyl 2,4-dihydroxy-6-tridecylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two hydroxyl groups and a long tridecyl chain attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dihydroxy-6-tridecylbenzoate typically involves the esterification of 2,4-dihydroxy-6-tridecylbenzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dihydroxy-6-tridecylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 2,4-dihydroxy-6-tridecylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dihydroxy-6-tridecylbenzoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The long tridecyl chain can interact with lipid membranes, potentially altering their properties and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dihydroxy-6-methylbenzoate: Similar structure but with a shorter alkyl chain.
Ethyl 2,4-dihydroxybenzoate: Lacks the long tridecyl chain.
Methyl 2,4-dihydroxy-6-tridecylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its long tridecyl chain, which imparts distinct physical and chemical properties. This long chain can enhance the compound’s hydrophobicity, making it more suitable for applications in non-polar environments.
Properties
CAS No. |
61621-63-4 |
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Molecular Formula |
C22H36O4 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
ethyl 2,4-dihydroxy-6-tridecylbenzoate |
InChI |
InChI=1S/C22H36O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16-19(23)17-20(24)21(18)22(25)26-4-2/h16-17,23-24H,3-15H2,1-2H3 |
InChI Key |
GUMBCHHQLPXONA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OCC |
Origin of Product |
United States |
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